molecular formula C21H21N3O2S2 B2748865 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 379242-31-6

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2748865
CAS No.: 379242-31-6
M. Wt: 411.54
InChI Key: JXQHWTUFSOXZQH-UHFFFAOYSA-N
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Description

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, a thioether linkage at position 4, and a ketone-functionalized pyrrole moiety modified with a furan-2-ylmethyl group.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-12-8-17(14(3)24(12)9-16-6-5-7-26-16)18(25)10-27-20-19-13(2)15(4)28-21(19)23-11-22-20/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHWTUFSOXZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NC4=C3C(=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O2S2C_{16}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of approximately 365.47 g/mol. Its structure features a thienopyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed notable antibacterial and antimycobacterial activity against various strains, including Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) were determined for these compounds, revealing effective inhibition at low concentrations.

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

Compound IDTarget BacteriaMIC (µg/mL)Activity Type
4cE. coli10Antibacterial
4eS. aureus15Antibacterial
5gM. tuberculosis5Antimycobacterial

The mechanism through which these compounds exert their antimicrobial effects is believed to involve the inhibition of essential bacterial enzymes or pathways. For instance, the thienopyrimidine ring system is known to interact with bacterial DNA synthesis pathways, disrupting replication and leading to cell death .

Case Studies

  • Study on Antibacterial Activity : A series of thienopyrimidine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that modifications to the side chains significantly influenced the potency of the compounds .
  • Toxicity Assessment : In assessing the safety profile of these compounds, hemolytic assays were conducted to determine their toxicity levels. Most potent derivatives exhibited non-toxic behavior up to concentrations of 200 µmol/L, indicating a favorable safety margin for further development .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Several analogues share the thieno[2,3-d]pyrimidine core but differ in substituents, leading to distinct physicochemical and pharmacological profiles:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 5,6-dimethylthieno[2,3-d]pyrimidin-4-ylthio; furan-pyrrole-ethanone C₂₂H₂₂N₃O₂S₂ 428.5 (calculated) High polarity due to furan and pyrrole
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2,5-dimethylbenzylthio; ethyl C₁₉H₂₁N₂OS₂ 357.5 Lipophilic (benzyl group)
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one Naphthylmethylthio C₂₁H₂₀N₂OS₂ 380.5 High molecular weight; low solubility
5,6-Dimethyl-3-ethyl-2-[[2-(diethylamino)ethyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one Diethylaminoethylthio C₁₆H₂₅N₃OS₂ 339.5 Basic amino group; enhanced solubility

Key Observations :

  • Polarity : The target compound’s furan and pyrrole groups increase polarity compared to benzyl or naphthyl substituents in analogues . This may improve aqueous solubility but reduce membrane permeability.
  • Synthetic Accessibility: The synthesis of the target compound likely employs thioether formation strategies similar to those described for related thienopyrimidines .

Core Heterocycle Modifications

Compounds like 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 63 in ) replace the thienopyrimidine core with pyrazolo[3,4-d]pyrimidine. Such modifications alter electronic properties and binding affinities, highlighting the importance of the thienopyrimidine scaffold in the target compound for sulfur-mediated interactions .

Functional Group Comparisons

Thioether Linkages

The thioether group in the target compound is conserved across analogues but varies in attached moieties:

  • Benzyl vs.
  • Aminoalkyl vs. Aromatic: Aminoalkyl substituents (e.g., ) confer basicity, influencing pH-dependent solubility and protein binding.

Ketone and Ethanone Moieties

Implications for Bioactivity

While direct pharmacological data for the target compound is unavailable, structural trends suggest:

  • Enzyme Inhibition: Thienopyrimidines often inhibit kinases or nucleotide-binding proteins. The furan-pyrrole substituent may target oxidative enzymes or receptors sensitive to oxygen-containing heterocycles .
  • Toxicity : Bulky substituents (e.g., naphthyl in ) correlate with increased cytotoxicity in some studies, whereas polar groups (furan) may reduce off-target effects.

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